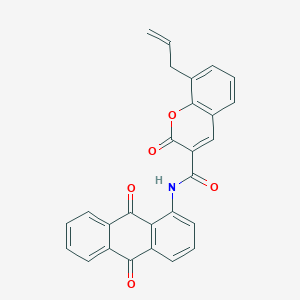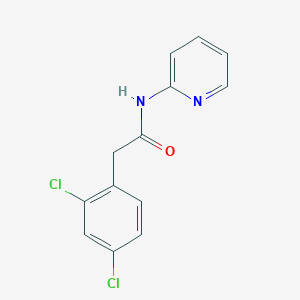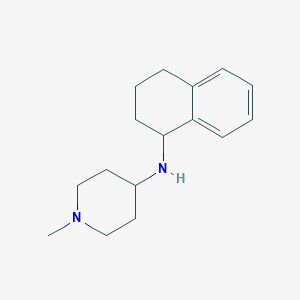![molecular formula C12H16Cl3NO2 B4906104 2-[4-(2,4,6-Trichlorophenoxy)butylamino]ethanol](/img/structure/B4906104.png)
2-[4-(2,4,6-Trichlorophenoxy)butylamino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2,4,6-Trichlorophenoxy)butylamino]ethanol is a chemical compound known for its unique structure and properties It is characterized by the presence of a trichlorophenoxy group attached to a butylaminoethanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4,6-Trichlorophenoxy)butylamino]ethanol typically involves the reaction of 2,4,6-trichlorophenol with butylamine, followed by the addition of ethylene oxide. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2,4,6-Trichlorophenoxy)butylamino]ethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the trichlorophenoxy group or the aminoethanol backbone.
Substitution: The trichlorophenoxy group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while substitution reactions can produce various substituted phenoxy compounds.
Applications De Recherche Scientifique
2-[4-(2,4,6-Trichlorophenoxy)butylamino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[4-(2,4,6-Trichlorophenoxy)butylamino]ethanol involves its interaction with specific molecular targets and pathways. The trichlorophenoxy group can interact with enzymes and receptors, potentially modulating their activity. The aminoethanol backbone may also play a role in the compound’s overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Butylamino)ethanol: A similar compound with a butylaminoethanol backbone but lacking the trichlorophenoxy group.
2-(2,4,6-Trichlorophenoxy)ethanol: Contains the trichlorophenoxy group but differs in the overall structure.
Uniqueness
2-[4-(2,4,6-Trichlorophenoxy)butylamino]ethanol is unique due to the combination of the trichlorophenoxy group and the butylaminoethanol backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
IUPAC Name |
2-[4-(2,4,6-trichlorophenoxy)butylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl3NO2/c13-9-7-10(14)12(11(15)8-9)18-6-2-1-3-16-4-5-17/h7-8,16-17H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTSDRSPHZQTDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCCCCNCCO)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B4906028.png)
![Ethyl 4-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B4906033.png)

![4-[3-(2,4-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4906039.png)
![[1-(2-Piperidin-1-ylethyl)triazol-4-yl]-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone](/img/structure/B4906047.png)
![2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(5-nitro-1,3-thiazol-2-yl)acetamide](/img/structure/B4906050.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methylphenyl)butanamide](/img/structure/B4906054.png)

![4-[3-[4-(4-Nitrophenyl)piperazin-1-yl]butyl]phenol](/img/structure/B4906083.png)
![5,7-Diphenylpyrano[2,3-d]pyrimidin-1-ium-2,4-dione;perchlorate](/img/structure/B4906087.png)
![N~2~-(4-chlorophenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4906090.png)

![N-(2-bicyclo[2.2.1]heptanyl)-1,3-benzodioxol-5-amine](/img/structure/B4906122.png)

